4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyranone structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the proliferation of certain cell lines . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
It is known that benzothiazole derivatives have shown inhibitory effects on certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multiple steps, typically starting with the preparation of the benzothiazole derivative. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction is used to form the pyranone ring by condensing aldehydes with active methylene compounds.
Biginelli reaction: A multi-component reaction that can be used to synthesize pyranone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, often optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.
Piperidine derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-ol.
Pyranone derivatives: Compounds like 4-hydroxy-6-methyl-2H-pyran-2-one.
Uniqueness
What sets 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
IUPAC Name |
4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFGWAJUAIAMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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